An In-depth Technical Guide to the Physicochemical Properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Physicochemical Properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the critical parameters, established methodologies for their determination, and expected values based on structurally analogous 1,2,4-triazole-3-thiol derivatives. We will delve into the structural features, solubility, acidity (pKa), lipophilicity, and spectral characteristics. Furthermore, this guide furnishes detailed experimental protocols and computational approaches, empowering researchers to conduct a thorough characterization of this and similar compounds. The 1,2,4-triazole ring is a vital scaffold in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3] The strategic incorporation of substituents like the methoxymethyl and methyl groups can significantly influence the molecule's physicochemical profile, thereby affecting its pharmacokinetic and pharmacodynamic behavior.
Molecular Structure and Isomerism
The foundational step in characterizing any chemical entity is a thorough understanding of its structure. 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol possesses a five-membered triazole ring with three nitrogen atoms and two carbon atoms. The key structural features include a methyl group at the N4 position, a methoxymethyl group at the C5 position, and a thiol group at the C3 position.
A crucial aspect of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism.[1] The molecule can exist in equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S and an N-H group). The predominant tautomer is influenced by the solvent, temperature, and pH. In the solid state and in aprotic solvents, the thione form is often more stable, while polar, protic solvents can favor the thiol form.[1] This equilibrium is critical as it dictates the molecule's reactivity, particularly in alkylation reactions where the sulfur atom is a primary nucleophilic site.[4][5]
Caption: Thione-thiol tautomeric equilibrium.
Physicochemical Data Summary
The following table summarizes the predicted and expected physicochemical properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol based on data from analogous compounds. Experimental determination is necessary to confirm these values.
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Formula | C₅H₉N₃OS | Defines the elemental composition and molecular weight. |
| Molecular Weight | 159.21 g/mol | Influences diffusion, bioavailability, and formulation. |
| Melting Point (°C) | Crystalline solid, likely in the range of 180-270°C | Indicator of purity and lattice energy.[6][7] |
| Boiling Point (°C) | High, likely decomposes before boiling | Not a primary parameter for non-volatile solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols.[1][7] | Affects absorption, distribution, and formulation options. |
| pKa | Expected to be weakly acidic due to the thiol group (pKa ~7-9) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | Predicted to be low to moderate | Indicates lipophilicity, which influences membrane permeability and distribution. |
Experimental and Computational Methodologies
Synthesis
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically involves the cyclization of a substituted thiosemicarbazide in an alkaline medium.[1][6]
General Synthetic Workflow:
Caption: General synthetic workflow for 1,2,4-triazole-3-thiols.
Step-by-Step Protocol:
-
Synthesis of 1-(methoxyacetyl)-4-methylthiosemicarbazide:
-
Dissolve methoxyacetyl hydrazide in a suitable solvent such as ethanol.
-
Add an equimolar amount of methyl isothiocyanate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.
-
Wash the product with cold ethanol and dry.
-
-
Alkaline Cyclization:
-
Suspend the synthesized thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8% w/v).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
-
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Protocol:
-
Instrumentation: Use a capillary melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dried, recrystallized product.
-
Measurement: Pack the powder into a capillary tube to a height of 2-3 mm. Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Solubility Assessment
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Protocol (Thermodynamic Solubility):
-
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2.0, 7.4, 9.0), and organic solvents (e.g., ethanol, DMSO, DMF).
-
Equilibration: Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Agitation: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
pKa Determination
The pKa value indicates the strength of an acid and is crucial for predicting the ionization state of a molecule at a given pH.
Protocol (Potentiometric Titration):
-
Instrumentation: Use a calibrated pH meter and an automated titrator.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). For more accurate results, use derivative plots or specialized software to analyze the titration data.
Computational methods using software like MOPAC can also be employed to predict pKa values by calculating the Gibbs free energy of the acid and its conjugate base in different solvent media.[3][8]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Expected Signals:
-
A singlet for the N-CH₃ protons.
-
A singlet for the O-CH₃ protons.
-
A singlet for the -CH₂- protons.
-
A broad singlet for the SH proton (if the thiol tautomer is present), which is exchangeable with D₂O. The chemical shift of this proton can be highly variable.[9]
-
-
-
¹³C NMR:
3.5.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[10]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
3.5.3. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis:
-
Molecular Ion Peak: Expect to observe the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
The physicochemical properties of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol are critical determinants of its potential as a therapeutic agent. This guide has provided a comprehensive framework for the synthesis and characterization of this molecule. By employing the detailed experimental and computational methodologies outlined herein, researchers can obtain the necessary data to advance their drug discovery and development programs. The structural flexibility and diverse biological activities associated with the 1,2,4-triazole scaffold underscore the importance of a thorough physicochemical evaluation to unlock its full therapeutic potential.
References
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed.
- 5-(Methoxymethyl)-4H-1,2,4-triazole-3-thiol | Sapphire Bioscience.
- 5-(4-Methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol | SCBT.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI.
- 5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL - NextSDS.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry.
- 5-phenyl-4H-1,2,4-triazol-3-yl] thio - Semantic Scholar.
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine.
- Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines - MDPI.
- An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives - Benchchem.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC.
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol - PubChem.
- 4-AMINO-5-METHOXYMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL - NextSDS.
- CAS#:999-72-4 | N,N′-Dimethyl-3,3′-dithiodipropionamide | Chemsrc.
- Comparative Analysis of Analytical Data for 4-Methyl-5-nitro-2h-1,2,3-triazole - Benchchem.
- Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE.
-
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[4][11][12]TRIAZOLE-3-THIOL - ChemicalBook. Available from:
- (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate.
-
4-Amino-5-phenoxymethyl-4H-[4][11][12]triazole-3-thiol - Sigma-Aldrich. Available from:
- 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase.
- 1,4-Diaminobutane Dihydrochloride | 333-93-7 | Tokyo Chemical Industry Co., Ltd.(JP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
